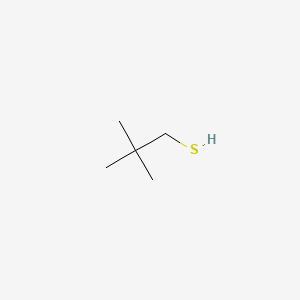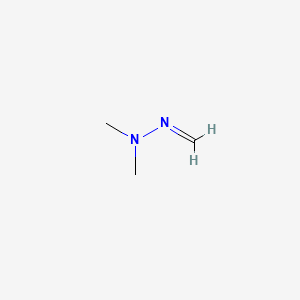
Anhydride chlorodifluoroacétique
Vue d'ensemble
Description
Chlorodifluoroacetic anhydride is a chemical compound that has been studied for its potential applications in various chemical reactions and its environmental presence. It is related to chlorodifluoroacetic acid (CDFA), which has been detected in environmental samples such as rain and snow, indicating its possible formation through the degradation of fluorocarbons .
Synthesis Analysis
The synthesis of chlorodifluoroacetic anhydride and related compounds has been explored in several studies. For instance, chlorodifluoroacetyl azide was prepared and characterized, providing insights into its conformational properties and decomposition reactions . Additionally, bis(chlorodifluoroacetyl) peroxide, generated in situ from chlorodifluoroacetic anhydride, has been used for chlorodifluoromethylation reactions, demonstrating the reagent's utility in organic synthesis . Chlorodifluoroacetic acid itself has been used as a starting material for Reformatskii-type reactions, offering an attractive method for synthesizing fluorine-containing molecules .
Molecular Structure Analysis
The molecular structure of chlorodifluoroacetic anhydride and its derivatives has been extensively studied using various spectroscopic techniques. For example, chlorodifluorothioacetic acid, synthesized from chlorodifluoroacetic anhydride, was characterized by NMR, IR, and Raman spectroscopy, and its conformational properties were analyzed . Similarly, chlorodifluoroacetyl isothiocyanate and chlorodifluoroacetyl isocyanate were synthesized and their structures were elucidated through spectroscopic studies and gas electron diffraction .
Chemical Reactions Analysis
Chlorodifluoroacetic anhydride participates in a variety of chemical reactions. It has been used to generate diacyl peroxide for allylic and amino-chlorodifluoromethylations of alkenes . The compound has also been involved in electron-induced reactions in molecular nanofilms, leading to the desorption of fragment anions and the formation of CO2 . Furthermore, chlorodifluoroacetic acid derivatives have been employed in the synthesis of difluoromethylene-functionalized compounds, showcasing the versatility of chlorodifluoroacetic anhydride in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorodifluoroacetic anhydride and its derivatives have been characterized in several studies. For instance, the environmental concentrations of CDFA were quantified using an in-situ derivatization technique, and its toxicity to aquatic macrophytes was assessed, suggesting that it does not pose an acute risk at current environmental levels . The reactivity of chlorodifluoroacetic anhydride in the formation of bis(chlorodifluoroacetyl) peroxide and its application in chlorodifluoromethylation reactions highlight its chemical properties . Additionally, the conformational properties of chlorodifluorothioacetic acid were studied, providing information on its stability and behavior in different phases .
Applications De Recherche Scientifique
Dérivation des amines pour la chromatographie en phase gazeuse (GC)
L'anhydride chlorodifluoroacétique est couramment utilisé pour la dérivation des amines, une étape cruciale dans la préparation des échantillons pour l'analyse par chromatographie en phase gazeuse . Le processus consiste à convertir les amines en dérivés plus volatils qui sont plus faciles à séparer et à détecter dans les systèmes de GC.
Dérivation des alcools pour l'analyse GC
De même que les amines, les alcools peuvent également être dérivés à l'aide de l'this compound. Cette application est particulièrement importante pour l'analyse de mélanges complexes où la volatilité et la détection des alcools doivent être améliorées .
Marquage d'acétylation à double élément
Ce réactif a été utilisé pour la dérivation par marquage d'acétylation à double élément des amines. Cette technique est utilisée conjointement avec un détecteur d'émission d'hélium soutenu par micro-ondes, qui permet la détection sensible des éléments dans un composé .
Détermination de l'estrone et de la 17β-estradiol dans les cheveux
L'this compound sert de réactif de dérivation dans la détermination des hormones comme l'estrone et la 17β-estradiol dans les échantillons de cheveux. Cette application est importante dans le domaine des sciences médico-légales et de la recherche sur les hormones, où une mesure précise des niveaux hormonaux est requise .
Mécanisme D'action
Target of Action
Chlorodifluoroacetic anhydride is a versatile reagent used in various chemical reactions. Its primary targets are organic compounds, particularly amines . It has been used for dual element acetylation tagging derivatization of amines .
Mode of Action
The compound interacts with its targets through a process known as acetylation. In this process, an acetyl group from the anhydride is transferred to the target molecule, altering its structure and properties .
Biochemical Pathways
Chlorodifluoroacetic anhydride affects the biochemical pathways involving the acetylation of amines. This process can lead to the formation of new compounds with different properties. For example, it has been used as a derivatization reagent in the determination of estrone and 17β-estradiol in hair by GC-MS .
Result of Action
The result of Chlorodifluoroacetic anhydride’s action is the modification of the target molecules, leading to changes in their properties. For instance, it has been used to facilitate the detection of certain hormones in hair samples .
Action Environment
The action of Chlorodifluoroacetic anhydride can be influenced by various environmental factors. For example, the efficiency of its reactions can be affected by the presence of other substances, temperature, and pH. It’s important to note that this compound should be handled with care due to its reactivity and potential hazards .
Safety and Hazards
Chlorodifluoroacetic anhydride causes severe skin burns and eye damage . It may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
Chlorodifluoroacetic anhydride has been employed as a low-cost and versatile fluoroalkylating reagent . It has been used in an operationally simple, mild, and switchable protocol to access various gem-difluoro compounds . This suggests potential future directions in the synthesis of gem-difluoro compounds.
Propriétés
IUPAC Name |
(2-chloro-2,2-difluoroacetyl) 2-chloro-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F4O3/c5-3(7,8)1(11)13-2(12)4(6,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJIFLOSOQGDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)OC(=O)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062659 | |
| Record name | Acetic acid, chlorodifluoro-, anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2834-23-3 | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, 1,1'-anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, chlorodifluoro-, anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodifluoroacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















